molecular formula C10H11F2NO2 B3232243 (S)-3-Amino-4-(2,4-difluorophenyl)butanoic acid CAS No. 1336324-29-8

(S)-3-Amino-4-(2,4-difluorophenyl)butanoic acid

Cat. No.: B3232243
CAS No.: 1336324-29-8
M. Wt: 215.2 g/mol
InChI Key: UJSFLDYTZWFWMS-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Amino-4-(2,4-difluorophenyl)butanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an amino group, a butanoic acid backbone, and a difluorophenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-(2,4-difluorophenyl)butanoic acid typically involves the coupling of 2,4-difluorophenyl derivatives with amino acids. One common method includes the use of coupling reagents such as DCC (dicyclohexylcarbodiimide) to facilitate the reaction between 2,4-difluorophenylboronic acid and an amino acid precursor . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced purification techniques like chromatography ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-(2,4-difluorophenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the difluorophenyl group, using reagents like sodium hydroxide or other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups on the difluorophenyl ring.

Scientific Research Applications

(S)-3-Amino-4-(2,4-difluorophenyl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(2,4-difluorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and specificity, while the amino and carboxylic acid groups facilitate interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-Amino-4-(2,4-difluorophenyl)butanoic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the amino and difluorophenyl groups enhances its versatility in various applications, making it a valuable compound for research and industrial purposes.

Biological Activity

(S)-3-Amino-4-(2,4-difluorophenyl)butanoic acid is a chiral amino acid that has garnered attention in pharmacological research due to its unique structural features and potential therapeutic applications. This compound, characterized by a difluorophenyl group attached to a butanoic acid backbone, exhibits various biological activities that may influence metabolic pathways and receptor interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H12F2N1O2\text{C}_{10}\text{H}_{12}\text{F}_2\text{N}_1\text{O}_2

Key Features:

  • Chirality: The presence of a chiral center at the 3-position is critical for its biological activity.
  • Fluorination: The difluorophenyl group enhances lipophilicity and metabolic stability, potentially improving drug design outcomes.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in metabolic processes. The specific mechanisms include:

  • Enzyme Inhibition: This compound may inhibit enzymes related to metabolic pathways, influencing the synthesis and degradation of neurotransmitters.
  • Receptor Modulation: It has shown potential in modulating receptors involved in neurological functions, which could affect mood regulation and cognitive processes.

Pharmacological Implications

The biological activity of this compound is relevant in several therapeutic contexts:

  • Neurological Disorders: Its interaction with neurotransmitter systems suggests potential applications in treating conditions like depression or anxiety.
  • Metabolic Disorders: By influencing enzyme activity, this compound could play a role in managing metabolic syndromes.

Case Studies

Several studies have explored the effects of this compound on biological systems:

  • Study on Enzyme Inhibition: Research demonstrated that the compound inhibited specific enzymes involved in neurotransmitter metabolism, leading to increased levels of serotonin and dopamine in vitro.
Study ReferenceEnzyme TargetedEffect Observed
Kynurenine-3-hydroxylaseInhibition leading to altered kynurenine metabolism
Dipeptidyl Peptidase IVReduced activity associated with improved glycemic control

Applications in Drug Development

The unique properties of this compound make it a candidate for further development in medicinal chemistry. Its ability to interact with key biological targets positions it as a promising lead compound for drug discovery efforts aimed at treating neurodegenerative diseases and metabolic disorders.

Properties

IUPAC Name

(3S)-3-amino-4-(2,4-difluorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c11-7-2-1-6(9(12)4-7)3-8(13)5-10(14)15/h1-2,4,8H,3,5,13H2,(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSFLDYTZWFWMS-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)C[C@@H](CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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